Enhanced Hydrogen-Bonding Capacity vs. 2-Amino Analog Drives Predicted Binding Affinity
The formylamino group in CAS 62821-69-6 provides both a hydrogen bond donor (N–H) and an additional hydrogen bond acceptor (C=O) compared to the simple amino group in the direct analog ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 4506-71-2). This dual donor/acceptor capacity is critical for target engagement in antibacterial targets such as MsbA and peptide deformylase, where formyl-containing ligands have shown superior inhibition [1]. In published tetrahydrobenzothiophene antibacterial series, compounds with formyl or formylamino substituents consistently achieve lower MIC values than their unsubstituted amino counterparts, with representative improvements of 2- to 8-fold in potency against S. aureus and E. coli [2].
| Evidence Dimension | Hydrogen-bond donor/acceptor count and predicted binding improvement |
|---|---|
| Target Compound Data | 2 H-bond donors (N–H), 2 H-bond acceptors (C=O) from formylamino and ester groups |
| Comparator Or Baseline | Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 4506-71-2): 1 H-bond donor (NH₂), 1 H-bond acceptor (ester C=O) on substituent |
| Quantified Difference | 2- to 8-fold lower MIC values for formyl-containing analogs vs. amino analogs in published series against S. aureus and E. coli |
| Conditions | In vitro antibacterial susceptibility testing; MIC determination per CLSI guidelines; tetrahydrobenzothiophene derivative series [2] |
Why This Matters
Procurement of the formylamino derivative rather than the 2-amino analog enables direct access to a key pharmacophore feature linked to enhanced antibacterial potency, reducing the need for additional synthetic steps to install the formyl group.
- [1] US3594478A. Pharmaceutical compositions containing benzothiophene derivatives. Describes formylamino-substituted benzothiophenes as pharmacologically active. Google Patents. View Source
- [2] Lai L, Yang J, Sun W, et al. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Med Chem. 2022;14(1):166-172. PMID: 36760738. View Source
